4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
CAS No.: 1006538-98-2
Cat. No.: VC2557092
Molecular Formula: C11H8BrF3N2
Molecular Weight: 305.09 g/mol
* For research use only. Not for human or veterinary use.
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole - 1006538-98-2](/images/structure/VC2557092.png)
Specification
CAS No. | 1006538-98-2 |
---|---|
Molecular Formula | C11H8BrF3N2 |
Molecular Weight | 305.09 g/mol |
IUPAC Name | 4-bromo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
Standard InChI | InChI=1S/C11H8BrF3N2/c12-10-5-16-17(7-10)6-8-2-1-3-9(4-8)11(13,14)15/h1-5,7H,6H2 |
Standard InChI Key | DWOQMKZOPXCXIW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)Br |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)Br |
Introduction
Chemical Structure and Properties
4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole features a pyrazole ring substituted with a bromine atom at the 4-position and a [3-(trifluoromethyl)phenyl]methyl group at the N1 position . The molecule represents an important class of heterocyclic compounds with distinctive structural features that contribute to its chemical reactivity and biological properties.
Physical and Chemical Properties
The compound possesses several key physicochemical properties that define its behavior in chemical and biological systems:
Property | Value |
---|---|
CAS Number | 1006538-98-2 |
Molecular Formula | C₁₁H₈BrF₃N₂ |
Molecular Weight | 305.09 g/mol |
Physical Form | Crystalline powder |
InChI Key | DWOQMKZOPXCXIW-UHFFFAOYSA-N |
SMILES Notation | Brc1cnn(c1)Cc1cccc(c1)C(F)(F)F |
The compound's structure contains several significant functional elements that contribute to its reactivity and applications:
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The pyrazole ring - a five-membered heterocycle with two adjacent nitrogen atoms
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The bromine substituent at the 4-position of the pyrazole ring
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The trifluoromethyl group on the phenyl ring
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The methylene bridge connecting the pyrazole and phenyl rings
These structural components create a molecule with distinct electronic properties, hydrophobicity, and hydrogen bonding capabilities .
Biochemical Properties and Mechanisms
Biochemical Interactions
4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole demonstrates significant biochemical activities that have attracted research interest. The compound has been reported to inhibit oxidative phosphorylation, ATP-32P exchange reactions, and both energy-dependent and energy-independent calcium uptake. These effects suggest that the compound potentially interacts with mitochondrial complexes and calcium transport systems.
Molecular Mechanisms
The pyrazole scaffold in this compound can simultaneously donate and accept hydrogen bonds, making it capable of forming multiple interactions with biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine substituent provides potential for halogen bonding interactions with protein targets. These molecular interactions collectively contribute to the compound's ability to modulate cellular energy and calcium signaling pathways.
Cellular Effects
At the cellular level, the compound's inhibition of oxidative phosphorylation suggests it may affect mitochondrial function and energy production. The effects on calcium uptake indicate potential modulation of calcium-dependent signaling pathways, which are crucial for numerous cellular processes including neurotransmission, muscle contraction, and gene expression.
Biological Activity | Effect | Potential Mechanism |
---|---|---|
Oxidative Phosphorylation | Inhibition | Interaction with respiratory chain complexes |
ATP-32P Exchange | Inhibition | Interference with ATP synthase function |
Calcium Uptake | Inhibition | Modulation of calcium channels or transporters |
Synthesis Methods
The synthesis of 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole involves several reaction steps that can be adapted from general methods used for similar pyrazole derivatives.
Alternative Approaches
For comparable pyrazole derivatives, literature describes various synthetic methodologies. For instance, the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole involves O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in alkaline medium, achieving yields of approximately 88% after column chromatography . Similar approaches might be adaptable for the synthesis of 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole with appropriate modifications.
Applications in Research and Development
Medicinal Chemistry Applications
The compound's biochemical properties make it valuable in medicinal chemistry research. The pyrazole scaffold is found in numerous pharmaceuticals, and the specific substitution pattern in 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole creates opportunities for developing compounds with targeted biological activities.
Agricultural Research
Pyrazole derivatives with similar structural features have been investigated for agricultural applications, particularly as fungicides, insecticides, and plant growth regulators. The presence of both bromine and trifluoromethyl groups can enhance bioactivity and stability in agricultural formulations .
Materials Science
In materials science, pyrazole derivatives can serve as building blocks for creating metal-organic frameworks (MOFs) and coordination polymers. The specific structural features of 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole, including its potential for halogen bonding through the bromine atom and π-interactions through the aromatic rings, make it potentially valuable for such applications.
Structure-Activity Relationships
Comparison with Related Compounds
Comparing 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole with structurally related compounds provides insights into structure-activity relationships and the influence of specific substitution patterns.
Effect of Structural Modifications
Structural modifications to the basic pyrazole scaffold can significantly impact the compound's biological activity and physicochemical properties:
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Position of the bromine substituent - affects the electronic distribution and reactivity of the pyrazole ring
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Nature and position of the trifluoromethyl group - influences lipophilicity, metabolic stability, and binding properties
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Substituents at the N1 position - determine the conformational flexibility and binding orientation
These structure-activity relationships provide valuable guidance for the rational design of new pyrazole derivatives with enhanced or targeted biological activities .
Research Findings and Future Directions
Current Research Status
While specific research on 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is still developing, studies on related pyrazole derivatives have shown promising results in various applications. For instance, certain pyrazole derivatives exhibit notable antimicrobial activity against bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The trifluoromethyl group in particular has been associated with enhanced antibacterial efficacy in several studies.
Future Research Directions
Future research on 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole might focus on:
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Detailed investigation of its interactions with specific biological targets
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Development of more efficient synthetic routes for large-scale production
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Exploration of its potential as a building block for more complex bioactive molecules
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Investigation of its activity against resistant microbial strains
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Structure optimization to enhance specific biological activities
Analytical Methods and Characterization
Comprehensive characterization of 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is essential for research applications. Various analytical techniques can be employed for this purpose:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide detailed structural information
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Infrared (IR) Spectroscopy: Identifies functional groups and confirms structural features
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for purity determination and separation of the compound from related impurities or derivatives.
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